Aloe-emodin-8-O-beta-D-glucopyranoside
Overview
Description
Aloe-emodin-8-O-beta-D-glucopyranoside (EG) is a natural hydroxyanthraquinone glycoside found in some traditional medicinal plants . It has been demonstrated to have potential antitumor effects . This compound is isolated from Saussrurea lappa and is a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 26.6 μM .
Scientific Research Applications
Neuron Protective Properties
- Aloe-emodin-8-O-beta-D-glucopyranoside was investigated for its neuron protective activity in vitro, utilizing cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation. However, it was found to be inactive in reducing lactate dehydrogenase release rate, indicating a lack of neuron protective activity in this context (Xiang et al., 2005).
Antioxidant Activity
- A study evaluating the antioxidant activities of various Aloe cultivars identified aloe-emodin-8-O-beta-D-glucopyranoside as one of the compounds present in Aloe samples. This compound, along with others like aloin and catechin, showed strong relationships with antioxidant activity (Lai et al., 2016).
DNA Damage-Inducing Activities
- Research on phenol glycosides isolated from rhubarb, including aloe-emodin-8-O-beta-D-glucopyranoside, evaluated their cytotoxic activity and ability to induce DNA damage. The study found varying degrees of cytotoxic activity against tumor and normal cell lines, suggesting potential applications in cancer research (Shi et al., 2001).
Binding Studies with G-Quadruplex Sequences
- A study focused on the binding properties of compounds derived from Aloe vera, including aloe-emodin-8-O-beta-D-glucopyranoside, with G-quadruplex sequences. This research revealed the potent quadruplex-binding capabilities of these compounds, suggesting their potential in anticancer applications (Das & Dutta, 2021).
Influence on Glucose Transport and Glycogen Storage
- The effects of Aloe emodin-8-O-glycoside on insulin resistance, glucose uptake, and glycogen synthesis in cell models were investigated. The study revealed that this compound enhances glucose transport and glycogen synthesis through a PI3K dependent mechanism, showing promise for diabetes research (Anand et al., 2010).
Inhibitory Effects on Cancer Cell Proliferation
- Aloe-emodin-8-O-beta-D-glucopyranoside has been studied for its inhibitory effects on the proliferation, migration, and invasion of cancer cells. The study demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment (Du et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-hydroxy-3-(hydroxymethyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBWUUJNJEYCM-JNHRPPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295176 | |
Record name | Aloe-emodin 8-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aloe-emodin-8-O-beta-D-glucopyranoside | |
CAS RN |
33037-46-6 | |
Record name | Aloe-emodin 8-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33037-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloe-emodin 8-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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